2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the 4-(4-methoxyphenyl)-2-pyrimidinyl group through nucleophilic substitution reactions. The final step involves the attachment of the sulfanyl group under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.
Scientific Research Applications
2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N6OS2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylmethyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6OS2/c1-12-13(2)30-20-18(12)19-25-17(26-27(19)11-23-20)10-29-21-22-9-8-16(24-21)14-4-6-15(28-3)7-5-14/h4-9,11H,10H2,1-3H3 |
InChI Key |
NDHSWRHRRKZZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CSC4=NC=CC(=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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